

# Application Notes and Protocols: Synergistic Effect of Serratiopeptidase with Antibiotics Against Bacterial Biofilms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Serratol*

Cat. No.: *B13420345*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotic therapies. The extracellular polymeric substance (EPS) matrix of biofilms acts as a physical barrier, limiting antibiotic penetration and effectiveness. Serratiopeptidase, a proteolytic enzyme derived from *Serratia marcescens*, has demonstrated significant potential as an adjuvant therapy to antibiotics. Its ability to degrade the proteinaceous components of the biofilm matrix can disrupt the biofilm structure, thereby increasing antibiotic access to the embedded bacteria and enhancing their bactericidal efficacy. [1][2][3] This document provides detailed application notes and experimental protocols for investigating the synergistic antibiofilm activity of serratiopeptidase in combination with various antibiotics.

## Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the antibiofilm and synergistic activities of serratiopeptidase.

Table 1: Inhibitory Concentration (IC50) of Serratiopeptidase Against Bacterial Biofilms

| Bacterial Species      | Strain            | IC50 ( $\mu\text{g/mL}$ ) | Remarks                             |
|------------------------|-------------------|---------------------------|-------------------------------------|
| Staphylococcus aureus  | ATCC 25923 (MSSA) | 0.67                      | Inhibition of biofilm formation.[4] |
| Staphylococcus aureus  | ST80 (MRSA)       | 7.70                      | Inhibition of biofilm formation.[4] |
| Pseudomonas aeruginosa | ATCC 27853        | 11.26 (plastic surface)   | Inhibition of biofilm formation.[5] |
| Pseudomonas aeruginosa | ATCC 27853        | 0.27 (glass surface)      | Inhibition of biofilm formation.[5] |
| Escherichia coli       | ATCC 25922        | 0.0142 (14.2 ng/mL)       | Inhibition of biofilm formation.[6] |

Table 2: Disruption of Pre-formed Biofilms by Serratiopeptidase

| Bacterial Species | Strain     | Effective Concentration (EC50)        | Remarks                               |
|-------------------|------------|---------------------------------------|---------------------------------------|
| Escherichia coli  | ATCC 25922 | 0.00765 $\mu\text{g/mL}$ (7.65 ng/mL) | Disruption of pre-formed biofilms.[6] |

Table 3: Synergistic Effects of Serratiopeptidase with Antibiotics

| Bacterial Species                   | Antibiotic(s)                                               | Observation                                                                                                                                                                                                   |
|-------------------------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Staphylococcus aureus (MRSA & MSSA) | Vancomycin, Rifampicin                                      | Increased effectiveness of antibiotics when combined with serratiopeptidase.[7][8]                                                                                                                            |
| General                             | Penicillins, Fluoroquinolones, Tetracycline, Cephalosporins | Serratiopeptidase displays vast synergistic antimicrobial properties.[7]                                                                                                                                      |
| Peri-implantitis pathogens          | Mechanical-antibiotic treatment                             | Failure rate in the group that received serratiopeptidase (6%) was significantly lower compared to the group that received NSAIDs (16.9%) and the group with no anti-inflammatory therapy (18.9%).<br>[9][10] |
| Staphylococcus aureus               | Antibiotics                                                 | In an infected rat model, 94.4% of mice recovered with serratiopeptidase and antibiotic combination, compared to 62.5% in the group treated with antibiotics alone.[8]                                        |

## Experimental Protocols

### Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is used to determine the minimum concentration of serratiopeptidase required to inhibit biofilm formation.

#### Materials:

- 96-well flat-bottom sterile microtiter plates

- Bacterial strain of interest
- Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
- Serratiopeptidase solution of known concentration
- Crystal Violet (CV) solution (0.1% or 0.5% w/v)
- 30% Acetic acid or 95% Ethanol
- Phosphate-buffered saline (PBS)
- Microplate reader

**Procedure:**

- **Bacterial Inoculum Preparation:** Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to a standardized concentration (e.g., 1:100) in fresh growth medium.
- **Plate Preparation:** Add 100  $\mu$ L of sterile growth medium to each well of a 96-well plate.
- **Serial Dilution of Serratiopeptidase:** Add 100  $\mu$ L of the serratiopeptidase stock solution to the first well of a row and perform a 2-fold serial dilution across the row.
- **Inoculation:** Add 100  $\mu$ L of the diluted bacterial inoculum to each well. Include control wells with bacteria and medium only (positive control) and medium only (negative control).
- **Incubation:** Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
- **Washing:** Gently discard the planktonic culture from the wells. Wash the wells three times with 200  $\mu$ L of sterile PBS to remove non-adherent cells.
- **Fixation:** Fix the biofilms by air-drying or by incubating at 60°C for 1 hour.
- **Staining:** Add 200  $\mu$ L of 0.5% crystal violet solution to each well and incubate at room temperature for 30 minutes.

- **Washing:** Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
- **Destaining:** Add 200  $\mu$ L of 30% acetic acid to each well to dissolve the bound dye. Incubate for 1 hour at room temperature.
- **Quantification:** Measure the absorbance of the destained solution at 590 nm using a microplate reader. The MBIC is defined as the lowest concentration of serratiopeptidase that shows a significant reduction in biofilm formation compared to the positive control.

## Protocol 2: Assessment of Synergistic Activity (Checkerboard Assay)

This protocol is used to evaluate the synergistic effect of serratiopeptidase and an antibiotic on biofilm formation.

### Materials:

- Same as Protocol 1
- Antibiotic solution of known concentration

### Procedure:

- **Plate Preparation:** Prepare a 96-well plate with serial dilutions of the antibiotic along the x-axis and serial dilutions of serratiopeptidase along the y-axis.
- **Inoculation:** Add 100  $\mu$ L of the standardized bacterial inoculum to each well.
- **Incubation, Washing, Staining, and Quantification:** Follow steps 5-11 from Protocol 1.
- **Data Analysis:** The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
  - $\text{FIC of Serratiopeptidase} = (\text{MIC of Serratiopeptidase in combination}) / (\text{MIC of Serratiopeptidase alone})$
  - $\text{FIC of Antibiotic} = (\text{MIC of Antibiotic in combination}) / (\text{MIC of Antibiotic alone})$

- $\text{FICI} = \text{FIC of Serratiopeptidase} + \text{FIC of Antibiotic}$
- Synergy is defined as  $\text{FICI} \leq 0.5$ , additivity as  $0.5 < \text{FICI} \leq 4.0$ , and antagonism as  $\text{FICI} > 4.0$ .

## Protocol 3: Bacterial Viability Assay (MTT Assay)

This protocol assesses the viability of bacteria within the biofilm after treatment.

Materials:

- Biofilms grown in a 96-well plate (as in Protocol 1 or 2)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or isopropanol

Procedure:

- Biofilm Formation and Treatment: Grow biofilms in a 96-well plate and treat with serratiopeptidase, antibiotic, or their combination as described previously.
- Washing: After incubation, gently wash the biofilms with PBS to remove planktonic cells and treatment agents.
- MTT Addition: Add 100  $\mu\text{L}$  of MTT solution to each well and incubate in the dark at 37°C for 3-4 hours.
- Formazan Solubilization: Remove the MTT solution and add 100  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Quantification: Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates a reduction in bacterial viability.

## Visualizations

## Signaling Pathways and Mechanisms

The synergistic effect of serratiopeptidase with antibiotics involves a multi-faceted mechanism primarily targeting the biofilm's protective matrix.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. balanceone.com [balanceone.com]
- 4. Serrapeptase impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in silico evaluation of the serrapeptase effect on biofilm and amyloids of *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serrapeptase Eliminates *Escherichia coli* Biofilms by Targeting Curli Fibers, Lipopolysaccharides, and Phosphate Metabolism | MDPI [mdpi.com]
- 7. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combination therapy including serratiopeptidase improves outcomes of mechanical-antibiotic treatment of periimplantitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Synergistic Effect of Serratiopeptidase with Antibiotics Against Bacterial Biofilms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13420345#synergistic-effect-of-serratiopeptidase-with-antibiotics-against-bacterial-biofilms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)